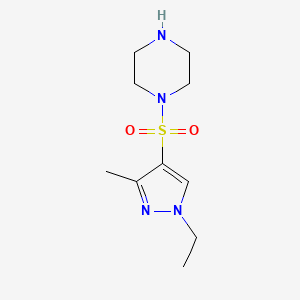

1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Description

Conformational Flexibility

- Piperazine ring puckering : In 1-benzhydryl-4-methanesulfonyl-piperazine, the piperazine adopts a chair conformation with N-C-C-N torsion angles of 55.2°.

- Sulfonyl group geometry : The S=O bond lengths (1.43–1.45 Å) and O-S-O angles (118.7–119.3°) frequently deviate from ideal tetrahedral geometry due to resonance effects.

Intermolecular Interactions

- Hydrogen bonding networks : In 4-phenyl-piperazine-1-sulfonamide, N-H···O=S hydrogen bonds (2.85–3.10 Å) create layered crystal structures.

- Hydrophobic stacking : Face-to-face π-π interactions between pyrazole/benzene rings (3.4–3.7 Å spacing) complicate phase determination.

Electron density challenges : The sulfonyl group's strong electron-withdrawing character creates localized density peaks (>1.5 e⁻/ų) that obscure adjacent light atoms (C, N) in Fourier maps. Modern refinement strategies combine high-resolution data (d < 0.8 Å) with anisotropic displacement parameters to mitigate these effects.

Properties

IUPAC Name |

1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O2S/c1-3-13-8-10(9(2)12-13)17(15,16)14-6-4-11-5-7-14/h8,11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNUTCRQMWQIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into two primary components:

- 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride : A heterocyclic sulfonyl chloride serving as the electrophilic coupling partner.

- Piperazine : A six-membered diamine ring acting as the nucleophile.

The synthesis hinges on the regioselective sulfonation of the pyrazole ring, followed by a nucleophilic substitution reaction with piperazine. Challenges include ensuring high purity of the sulfonyl chloride intermediate and minimizing side reactions during coupling.

Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl Chloride

Direct Sulfonation of Pyrazole Derivatives

The pyrazole core is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, 1-ethyl-3-methyl-1H-pyrazole is prepared by reacting ethyl acetoacetate with ethylhydrazine in ethanol under reflux. Subsequent sulfonation introduces the sulfonyl chloride group:

Procedure :

- Chlorosulfonic Acid Treatment :

- 1-Ethyl-3-methyl-1H-pyrazole (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) at 0°C.

- Chlorosulfonic acid (1.2 equiv) is added dropwise, and the mixture is stirred for 6–8 hours at room temperature.

- The reaction is quenched with ice-water, and the organic layer is extracted, dried (Na₂SO₄), and concentrated.

- Yield : 60–75%.

Key Considerations :

Alternative Routes to Pyrazole Sulfonyl Chlorides

Diazonium Salt Intermediates

Diazotization of 4-amino-1-ethyl-3-methyl-1H-pyrazole with NaNO₂/HCl generates a diazonium salt, which is treated with SO₂/Cl₂ to yield the sulfonyl chloride. This method avoids harsh chlorosulfonic acid but requires stringent temperature control (−5°C to 0°C).

Thiol Oxidation

Oxidation of 4-mercapto-1-ethyl-3-methyl-1H-pyrazole with Cl₂ in acetic acid provides the sulfonyl chloride. While less common, this route offers higher regiochemical control.

Coupling with Piperazine

Nucleophilic Substitution Reaction

The sulfonyl chloride intermediate reacts with piperazine in a two-step process:

Procedure :

- Base-Mediated Coupling :

- Piperazine (1.5 equiv) is dissolved in anhydrous tetrahydrofuran (THF).

- 1-Ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) is added portion-wise at 0°C.

- Triethylamine (2.0 equiv) is introduced to scavenge HCl, and the mixture is stirred for 12–16 hours.

- The precipitate is filtered, and the filtrate is concentrated under reduced pressure.

- Yield : 70–85%.

Optimization Insights :

- Solvent Selection : THF outperforms DCM or DMF in minimizing side products.

- Stoichiometry : Excess piperazine ensures complete consumption of the sulfonyl chloride.

One-Pot Synthesis

Recent advancements enable a tandem sulfonation-coupling approach:

- In Situ Sulfonyl Chloride Formation :

- 1-Ethyl-3-methyl-1H-pyrazole is treated with ClSO₃H in THF.

- Direct Piperazine Addition :

Advantages :

- Reduces purification steps.

- Suitable for scalable production.

Analytical Characterization

Spectroscopic Validation

Comparative Evaluation of Synthetic Methods

Chemical Reactions Analysis

1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrazole derivatives .

Scientific Research Applications

The biological activity of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine has been explored in several studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains and fungi. These compounds have been tested using methods such as microdilution and disc diffusion assays, showing promising results against pathogens like Staphylococcus aureus and Escherichia coli .

Antitumor Properties

Pyrazole derivatives have demonstrated antitumor activity in various cancer models. Studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of specific signaling pathways. For instance, it has been shown to enhance the effectiveness of chemotherapeutic agents like doxorubicin in breast cancer models .

Anti-inflammatory Effects

The structural features of this compound suggest potential anti-inflammatory properties. Compounds with similar structures have been studied for their ability to reduce inflammation in conditions such as arthritis, providing a basis for further exploration in inflammatory diseases .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step synthetic routes that require careful optimization to achieve high yields and purity. The mechanisms of action are still under investigation, but it is hypothesized that the compound interacts with specific biological targets, including enzymes and receptors involved in disease processes.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of this compound against various strains, revealing significant inhibition rates comparable to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Cancer Research

In vitro studies demonstrated that the compound could significantly inhibit the growth of breast cancer cells while enhancing the effects of established chemotherapeutics. This synergistic effect indicates its potential role in combination therapies .

Mechanism of Action

The mechanism of action of 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandins and leukotrienes .

Comparison with Similar Compounds

When compared to other similar compounds, 1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine stands out due to its unique combination of a pyrazole ring and a piperazine moiety. Similar compounds include:

1-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)piperazine: This compound has a similar structure but lacks the ethyl group, which may affect its biological activity and solubility.

1-((1-Phenyl-1H-pyrazol-4-yl)sulfonyl)piperazine: The presence of a phenyl group instead of an ethyl group can lead to different pharmacokinetic and pharmacodynamic properties.

The uniqueness of this compound lies in its specific structural features that contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

1-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a sulfonyl group linked to a pyrazole moiety. Its chemical formula is , and it has a molecular weight of approximately 229.31 g/mol. The structural characteristics contribute to its interaction with biological targets.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways, particularly those involving BRAF(V600E) mutations, which are prevalent in various cancers. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various models . This activity makes it a candidate for treating inflammatory diseases.

Antimicrobial Activity

This compound has demonstrated antimicrobial effects against a range of pathogens. In vitro studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring or piperazine moiety can enhance potency and selectivity against specific targets. For instance, substituents at various positions on the pyrazole ring have been explored to improve antitumor efficacy .

Case Studies

Case Study 1: Antitumor Efficacy

A study conducted by researchers evaluated several pyrazole derivatives for their ability to inhibit tumor growth in xenograft models. This compound was among those tested, showing a dose-dependent reduction in tumor size compared to controls. The study highlighted its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of the compound were assessed using LPS-stimulated macrophages. The results indicated that treatment with this compound significantly reduced nitric oxide production and expression of inflammatory markers, suggesting its utility in managing inflammatory conditions .

Q & A

Advanced Research Question

- Molecular docking : Computational models (AutoDock Vina, Schrödinger Suite) predict binding affinities to targets like cyclooxygenase-2 (COX-2) or serotonin receptors. Docking studies use crystal structures from the PDB (e.g., 5KIR for COX-2) .

- In vitro assays :

- Enzyme inhibition : COX-2 activity measured via fluorometric kits (e.g., Cayman Chemical) .

- Receptor binding : Radioligand displacement assays (e.g., ³H-8-OH-DPAT for 5-HT₁A receptors) quantify IC₅₀ values .

- SAR studies : Modifying substituents (e.g., replacing ethyl with isopropyl) to correlate structural changes with activity .

How should contradictory data regarding the compound's biological activity across studies be resolved?

Advanced Research Question

Contradictions often arise from variations in assay conditions or structural analogs. Resolution strategies include:

- Standardized protocols : Repeating assays under uniform conditions (e.g., pH 7.4 buffer, 37°C) .

- Meta-analysis : Comparing data across studies using tools like Prism to identify outliers or confounding variables (e.g., solvent DMSO concentration affecting cell viability) .

- Orthogonal validation : Confirming activity via complementary methods (e.g., SPR for binding kinetics alongside enzyme assays) .

What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining purity?

Advanced Research Question

- Reactor design : Transitioning from batch to flow chemistry improves heat dissipation and mixing efficiency, critical for exothermic sulfonylation .

- Byproduct management : Implementing inline IR or PAT (Process Analytical Technology) monitors side reactions in real time .

- Purification scaling : Replacing column chromatography with recrystallization (e.g., using ethanol/water mixtures) reduces solvent waste .

How do steric and electronic effects of substituents influence the compound's reactivity and bioactivity?

Advanced Research Question

- Steric effects : Bulkier groups (e.g., tert-butyl) on the pyrazole reduce binding pocket accessibility, lowering COX-2 inhibition .

- Electronic effects : Electron-withdrawing groups (e.g., -CF₃) on the sulfonyl moiety enhance electrophilicity, improving receptor binding kinetics (e.g., 5-HT₁A, log K₁ = 7.2 vs. 6.5 for unsubstituted analogs) .

- Computational modeling : DFT calculations (Gaussian 09) quantify substituent effects on charge distribution and HOMO-LUMO gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.